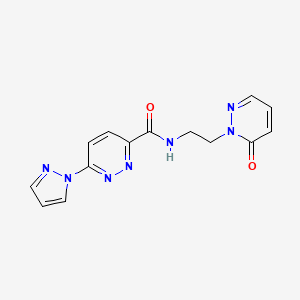
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N7O2 and its molecular weight is 311.305. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer drug development. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure with multiple heterocycles, which are known to enhance biological activity. The presence of both pyridazine and pyrazole rings contributes to its pharmacological properties.
1. Anti-inflammatory Activity
Recent studies have identified derivatives of pyridazine as potential multi-target anti-inflammatory agents. For instance, compounds similar to this compound have shown promising results in inhibiting key enzymes involved in inflammatory processes:
- Carbonic Anhydrase (CA) Inhibition : The compound exhibits inhibitory effects on several isoforms of carbonic anhydrase (hCA I, II, IX, XII), with inhibition constants (Ki) ranging from low nanomolar to sub-nanomolar levels. Notably, derivatives showed Ki values as low as 4.9 nM for hCA IX, indicating potent activity .
- Cyclooxygenase (COX) Inhibition : It has been reported that pyridazine-based compounds can effectively inhibit COX-2, an enzyme associated with inflammation and pain. This inhibition is crucial for developing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that pyridazine derivatives can target multiple pathways involved in cancer cell proliferation:
- Tyrosine Kinase Inhibition : Some studies have suggested that pyridazine derivatives may act as inhibitors of tyrosine kinases, which play a critical role in cancer cell signaling pathways. This mechanism could lead to reduced tumor growth and proliferation .
Case Study 1: Pyridazine Derivatives in Cancer Treatment
A study published in 2023 evaluated various pyridazine derivatives for their anticancer properties. Among the tested compounds, those similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of pyridazine-based sulfonamides. These compounds were shown to reduce inflammation in animal models by inhibiting COX and lipoxygenase pathways, providing a basis for their use in treating inflammatory diseases .
Table 1: Inhibition Constants (Ki) of Pyridazine Derivatives
| Compound | Target Enzyme | Ki (nM) |
|---|---|---|
| Compound A | hCA II | 5.3 |
| Compound B | hCA IX | 4.9 |
| Compound C | COX-2 | 12.3 |
| Compound D | 5-LOX | 19.4 |
This table summarizes the inhibitory potency of various derivatives related to this compound against key enzymes involved in inflammation and cancer.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-13-3-1-6-17-21(13)10-8-15-14(23)11-4-5-12(19-18-11)20-9-2-7-16-20/h1-7,9H,8,10H2,(H,15,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKRNNRBMPTNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














